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D-Tyrosine-d4

Cat. No.: B1157729
M. Wt: 185.21
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Description

Significance of Stable Isotopes in Advanced Biological Investigations

Stable isotopes are non-radioactive forms of elements that contain the same number of protons but a different number of neutrons. technologynetworks.com This difference in neutron number gives them a greater atomic mass while their chemical properties remain nearly identical to their more abundant, lighter counterparts. technologynetworks.comdiagnosticsworldnews.com Common stable isotopes used in biomedical research include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). diagnosticsworldnews.commusechem.com

The core advantage of stable isotopes is that they can be safely used as tracers in human studies, including in children, without the risks associated with radioactive isotopes. tandfonline.comnih.gov By introducing a molecule labeled with a stable isotope into a biological system, researchers can track its journey and transformations. technologynetworks.comsilantes.com This technique, known as stable isotope labeling, is the only experimental method that allows for the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules. diagnosticsworldnews.com

Analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the mass difference, allowing scientists to distinguish the labeled tracer from endogenous molecules. technologynetworks.comdiagnosticsworldnews.com This capability enables the precise quantification of metabolic fluxes and the elucidation of reaction pathways and mechanisms that are otherwise inaccessible. diagnosticsworldnews.comtandfonline.com The application of stable isotope tracers has become a foundational technique in diverse fields, including quantitative proteomics, metabolomics, drug development, and nutrition research. diagnosticsworldnews.commusechem.com

Table 1: Common Stable Isotopes in Biochemical Research

Isotope Natural Abundance (%) Application Areas
Deuterium (²H) ~0.015% Protein synthesis, fat and glucose metabolism, NMR studies. physiology.orgisotope.com
Carbon-13 (¹³C) ~1.1% Metabolic flux analysis, breath tests for organ function, proteomics. musechem.comtandfonline.com
Nitrogen-15 (¹⁵N) ~0.37% Protein and amino acid metabolism, food web studies. musechem.com

| Oxygen-18 (¹⁸O) | ~0.20% | Energy expenditure studies (with D₂O), climate reconstruction. musechem.comphysiology.org |

Overview of Deuterium Labeling Strategies in Amino Acid Metabolism Studies

Deuterium (²H), the stable isotope of hydrogen, is a particularly versatile label for studying the metabolism of amino acids and proteins. Deuterium labeling strategies generally fall into two categories: broad labeling using heavy water (D₂O) and targeted labeling using specific deuterated amino acids.

The heavy water (D₂O) labeling method involves introducing D₂O into the biological system, either in drinking water for in vivo studies or in cell culture media. physiology.orgnih.gov Deuterium from D₂O is then incorporated into non-essential amino acids during their natural synthesis and metabolic processes, such as transamination. physiology.orgbiorxiv.orgresearchgate.net These newly labeled amino acids are subsequently used to build new proteins, allowing researchers to measure protein synthesis rates over time. physiology.orgnih.gov This approach has been successfully used to trace protein synthesis in rodents, humans, and cell cultures. nih.govresearchgate.net

Alternatively, researchers can use specifically synthesized amino acids where one or more hydrogen atoms have been replaced with deuterium. acs.orgpnas.org These deuterated amino acids are introduced into the system to trace specific metabolic pathways with high precision. technologynetworks.com For instance, they can be used to investigate the mechanisms of enzymes, elucidate protein structures, or serve as internal standards for quantitative mass spectrometry. isotope.comacs.org The kinetic isotope effect, where the stronger C-D bond compared to the C-H bond can slow down reaction rates, provides a powerful tool for studying reaction mechanisms in detail. pnas.org

Positioning of D-Tyrosine-d4 within the Landscape of Research Tools

Within the array of stable isotope-labeled compounds, this compound holds a specific and valuable position. D-Tyrosine is the D-enantiomer, or stereoisomer, of the more common L-Tyrosine. ontosight.aichemicalbook.com While L-Tyrosine is a proteinogenic amino acid used in protein synthesis and as a precursor for neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), D-Tyrosine is not incorporated into proteins and has distinct biological roles. ontosight.aicymitquimica.com

This compound is the deuterium-labeled version of D-Tyrosine. medchemexpress.com The "-d4" designation indicates that four hydrogen atoms on the phenyl ring of the tyrosine molecule have been replaced with deuterium atoms. cymitquimica.comscbt.com

The primary application of this compound is as a specialized tool in biochemical research. cymitquimica.com Its uses include:

Metabolic Tracer Studies: Although not used for protein synthesis, D-Tyrosine can be a precursor in certain metabolic pathways and is studied for its potential roles in neuroprotection and as an inhibitor of microbial growth. ontosight.aichemicalbook.com this compound allows researchers to trace the fate of D-Tyrosine in these specific contexts.

Enzymatic and Mechanistic Studies: It can be used as a substrate or inhibitor in biochemical assays to probe the specificity and mechanisms of enzymes, such as tyrosinase or tyrosine decarboxylase. ontosight.aimedchemexpress.com

Internal Standard for Mass Spectrometry: In quantitative studies, a known amount of this compound can be added to a biological sample. Because it is chemically identical to D-Tyrosine but has a different mass, it can be used as an internal standard to accurately quantify the amount of unlabeled D-Tyrosine in the sample.

This compound is therefore not a general-purpose tool for measuring whole-body protein synthesis like D₂O, but rather a highly specific probe for investigating the unique metabolic pathways and interactions of its non-proteinogenic parent compound, D-Tyrosine.

Properties

Molecular Formula

C₉H₇D₄NO₃

Molecular Weight

185.21

Synonyms

(2R)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-d4;  (R)-Tyrosine-d4;  D-p-Tyrosine-d4;  H-D-Tyr-OH-d4; 

Origin of Product

United States

Advanced Methodological Applications of D Tyrosine D4 As a Stable Isotope Tracer

Elucidation of Amino Acid Metabolic Fluxes Using D-Tyrosine-d4

Stable isotope tracers like this compound are instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. nsf.govosti.gov By introducing the labeled compound, researchers can track its journey through various metabolic pathways. nsf.govnih.gov

Application in Quantitative Metabolic Pathway Analysis

This compound is utilized in quantitative metabolic pathway analysis to trace the flow of tyrosine and its metabolites. nsf.govnih.gov When introduced into a biological system, the deuterium-labeled tyrosine participates in the same biochemical reactions as its unlabeled counterpart. nih.gov By measuring the incorporation of the deuterium (B1214612) label into various downstream metabolites, researchers can determine the relative and absolute fluxes through different pathways. nsf.govdiabetesjournals.org This approach provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. nsf.gov

For instance, studies have used deuterated tyrosine to measure the rate of phenylalanine hydroxylation and tyrosine catabolism. nih.gov These investigations have revealed how these metabolic rates can be altered in different physiological and pathological states, such as in the presence of tumors. nih.gov The use of stable isotopes allows for the determination of key kinetic parameters, offering insights into enzyme turnover rates and metabolic shunting, where a metabolic pathway is diverted to produce different metabolites. nih.govnih.gov

Isotopic Enrichment Measurement Techniques

The accurate measurement of isotopic enrichment is crucial for the success of tracer studies. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to determine the isotopic enrichment and structural integrity of deuterated compounds like this compound. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying metabolites and their isotopologues. nih.govmdpi.com These methods allow for the quantification of the tracer-to-tracee ratio (TTR), which is essential for calculating metabolic fluxes. nih.gov Advanced techniques like liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) provide high accuracy in determining isotopic enrichment. rsc.org NMR spectroscopy complements mass spectrometry by confirming the position of the deuterium labels within the molecule, ensuring the structural integrity of the tracer. rsc.org

Table 1: Techniques for Isotopic Enrichment Measurement
TechniquePrimary ApplicationKey Information Provided
High-Resolution Mass Spectrometry (HR-MS)Quantification of isotopic enrichmentAccurate mass-to-charge ratio, allowing for differentiation of isotopologues. rsc.org
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural integrity and label position confirmationInformation on the chemical environment of atoms, confirming the location of deuterium labels. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and quantification of metabolitesTracer-to-tracee ratios (TTR) for flux calculations. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile and derivatized metabolitesQuantification of isotopic enrichment in specific metabolic fractions. mdpi.com

Studies on Protein Turnover and Synthesis Rates with this compound Labeling

This compound is a valuable tracer for studying the dynamic processes of protein synthesis and degradation, collectively known as protein turnover. These studies provide critical information on how organisms adapt to various physiological conditions.

Quantification of Protein Synthesis in Biological Systems (Non-Human)

In non-human biological systems, this compound can be used to measure the rate of protein synthesis. nih.gov By administering the labeled amino acid, scientists can track its incorporation into newly synthesized proteins over time. This is often achieved by feeding animals a diet containing the labeled amino acid and then analyzing tissue samples. nih.gov

Assessment of Protein Degradation Dynamics

The dynamics of protein degradation can also be assessed using this compound. By pre-labeling proteins with the stable isotope and then monitoring the rate of disappearance of the label from the protein pool, researchers can quantify protein breakdown rates. This "pulse-chase" approach provides insights into the half-life of proteins and the regulation of proteolytic pathways. embopress.org

Understanding protein degradation is crucial, as it is a tightly regulated process involving enzymes like deubiquitinases and the proteasome. nih.govbmbreports.org The degradation of specific proteins can be triggered by various cellular signals and is a key component of cellular regulation. nih.gov Computational modeling combined with experimental data from tracer studies can help to elucidate the complex dynamics of protein degradation machinery. elifesciences.orgbiorxiv.org

Table 2: Research Findings on Protein Turnover Using Deuterated Tyrosine
Study FocusOrganism/SystemKey FindingCitation
Effect of dietary protein on norepinephrine (B1679862) turnoverMiceHigher dietary protein decreased norepinephrine turnover in several tissues, but this was not mediated by tyrosine concentration. nih.gov
Mapping protein turnover across tissuesMiceProtein turnover rates vary dramatically across different tissues and brain regions.
Comparison of omnivorous vs. vegan meal on protein synthesisOlder AdultsAn omnivorous meal resulted in significantly higher postprandial muscle protein synthesis rates compared to an isonitrogenous vegan meal. nih.gov

Investigation of Tyrosine Catabolism Pathways Utilizing Deuterated Analogues

Deuterated analogues of tyrosine, including this compound, are employed to investigate the intricate pathways of tyrosine catabolism. nih.govnih.gov Tyrosine is a glucogenic and ketogenic amino acid, meaning its breakdown can yield intermediates for both glucose and ketone body synthesis. nih.govreactome.org

The catabolism of tyrosine involves a series of enzymatic reactions. reactome.org By using this compound as a tracer, researchers can follow the flow of the deuterium label through these catabolic steps. For example, the rate of conversion of tyrosine to downstream metabolites can be measured by monitoring the appearance of the deuterium label in molecules like fumarate (B1241708) and acetoacetate (B1235776). nih.govnih.gov

Studies have utilized ring-deuterated L-tyrosine to measure the rate of tyrosine catabolism and have shown that this process follows Michaelis-Menten kinetics. nih.gov Such investigations have also revealed that in certain disease states, like in tumor-bearing rats, the rate of tyrosine catabolism is decreased. nih.gov This information is vital for understanding the metabolic reprogramming that occurs in diseases such as cancer and inherited metabolic disorders like tyrosinemia. nih.govreactome.orgcreative-proteomics.com

Analytical Strategies for D Tyrosine D4 in Complex Biological Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for D-Tyrosine-d4 Quantification

The development of robust and sensitive analytical methods is paramount for the accurate quantification of this compound in complex biological matrices such as plasma and urine. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high selectivity, sensitivity, and ability to handle complex samples. mdpi.comnih.gov The validation of these methods ensures that the results are reliable and reproducible, a critical aspect in both research and clinical settings.

Method validation typically encompasses the assessment of linearity, limits of quantification (LLOQ and ULOQ), accuracy, precision, recovery, and matrix effects. mdpi.com For instance, a method for the simultaneous determination of L- and D-amino acids in proteins reported linearity over a wide concentration range, with distinct low and high range calibration curves to ensure accuracy across different sample concentrations. mdpi.com The use of deuterated internal standards, such as this compound, is integral to this process, as they help to correct for variations in sample preparation and instrument response.

The sample preparation itself is a critical step and often involves protein precipitation using agents like trichloroacetic acid (TCA) or perchloric acid (PCA), followed by centrifugation to remove larger molecules that could interfere with the analysis. nih.govcreative-proteomics.com For more complex matrices, solid-phase extraction (SPE) may be employed to further clean up the sample and enrich the analytes of interest. nih.govcuni.cz The choice of extraction method can significantly impact the recovery and purity of the analyte, and thus must be carefully optimized.

Chromatographic Separation Techniques for Enantiomeric Analysis of Tyrosine Analogues

The separation of enantiomers, such as D- and L-tyrosine, is a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose, often employing chiral stationary phases (CSPs) or chiral mobile phase additives. researchgate.netnih.govmst.edumst.edu

CSPs are columns that contain a chiral selector immobilized on the stationary phase. Several types of CSPs have been successfully used for the separation of amino acid enantiomers, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin and ristocetin (B1679390) A), and Pirkle-type phases. nih.govmst.edutandfonline.com For example, teicoplanin-based CSPs have demonstrated excellent resolution for a wide range of unnatural amino acids, including tyrosine analogues, using hydro-organic mobile phases. nih.govmst.edu The separation mechanism on these columns often involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, leading to different retention times.

Another approach is the use of chiral mobile phase additives, where a chiral selector is added to the mobile phase. This method has been shown to be effective for the separation of tryptophan and tyrosine enantiomers using vancomycin (B549263) as a chiral additive with an achiral amino column. mdpi.com

Pre-column derivatization with a chiral reagent is an alternative indirect method. This involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. mst.edu However, this approach carries the risk of racemization during the derivatization step. mst.edu

The choice of chromatographic conditions, including the mobile phase composition, pH, temperature, and flow rate, must be carefully optimized to achieve the desired separation. mst.edutandfonline.com

Integration of this compound in Comprehensive Metabolomics Profiling

Metabolomics aims to provide a comprehensive snapshot of all the small molecules (metabolites) within a biological system at a specific point in time. nih.gov The integration of stable isotope-labeled standards like this compound is essential for targeted metabolomics studies, which focus on the accurate quantification of a predefined set of metabolites. unizar.esnih.govunitn.it

In these studies, a mixture of several deuterated standards, including this compound, is often used to quantify a panel of metabolites related to specific metabolic pathways, such as the tryptophan and tyrosine metabolism pathways. unizar.esnih.gov This approach allows for the simultaneous measurement of multiple analytes in a single run, providing a more complete picture of the metabolic state of the system. For instance, a decrease in tyrosine levels has been observed in some cancer models, highlighting its potential as a biomarker. nih.govmdpi.com

The use of this compound and other labeled standards helps to improve the accuracy and comparability of data across different samples and studies, which is a major challenge in metabolomics. unitn.it By correcting for analytical variability, these standards enable more reliable identification of subtle metabolic changes associated with disease or in response to treatment.

The table below shows an example of an internal standard mixture used in a targeted metabolomics study, demonstrating the concentrations of various labeled compounds, including Tyrosine-d4.

Data from a study targeting tryptophan and tyrosine metabolism. unizar.es

Methodological Considerations for Minimizing Racemization and Ensuring Isotopic Purity in Sample Preparation

A significant challenge in the analysis of amino acid enantiomers is the potential for racemization—the conversion of one enantiomer into its mirror image—during sample preparation and analysis. luxembourg-bio.com This is particularly problematic when trying to determine the true biological ratio of D- and L-isomers. Racemization can be induced by harsh chemical conditions, such as high pH or temperature. creative-proteomics.com

To minimize racemization, it is crucial to employ mild sample preparation techniques. luxembourg-bio.com For example, when derivatizing amino acids for chiral analysis, the choice of coupling reagent is critical. Some reagents, like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), have been shown to suppress racemization during peptide synthesis and could be applicable to derivatization reactions in analytical methods. luxembourg-bio.comresearchgate.netthieme-connect.com

Ensuring the isotopic purity of this compound is equally important. researchgate.net The presence of unlabeled or partially labeled tyrosine in the internal standard can lead to an overestimation of the endogenous analyte concentration. Therefore, it is essential to use high-purity labeled standards and to verify their isotopic distribution, if possible.

The table below summarizes some of the key considerations and strategies for minimizing racemization and ensuring analytical accuracy.

D Tyrosine D4 in Enzymatic and Biosynthetic Pathway Research

Mechanistic Studies of Tyrosinase Activity and Inhibition by D-Tyrosine Analogues

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis by catalyzing the oxidation of tyrosine. glpbio.combiomedpharmajournal.org The D-isomer of tyrosine, D-Tyrosine, has been identified as a negative regulator of melanin synthesis. glpbio.commedchemexpress.comnih.gov It competitively inhibits tyrosinase activity, thereby reducing the production of melanin. nih.gov This inhibitory effect has been observed in human melanoma cells and primary human melanocytes. nih.gov Furthermore, D-Tyrosine has been shown to counteract melanogenesis induced by common environmental factors like UV irradiation. nih.gov

The deuterated analog, D-Tyrosine-d4, is employed in these studies as a stable isotope tracer. glpbio.commedchemexpress.com The use of deuterated compounds can help in elucidating reaction mechanisms, such as the kinetic isotope effect, where the replacement of hydrogen with deuterium (B1214612) can alter reaction rates, providing insight into bond-breaking steps. nih.gov While D-Tyrosine itself is a known inhibitor, the study of its deuterated form allows for more detailed kinetic and mechanistic analysis of the tyrosinase enzyme. glpbio.commedchemexpress.com

Research has shown that tyrosinase exhibits different affinities for L- and D-isomers of its substrates. For instance, the Km for the oxidation of L-dopa by human melanoma tyrosinase is 0.5 mM, while for D-dopa it is 3 mM, indicating a lower affinity for the D-isomer. researchgate.net Despite the lower affinity, the inactivation velocity of the enzyme by both isomers is the same under anaerobic conditions. researchgate.net The use of D-Tyrosine and its analogs in these studies helps to map the active site and understand the structural requirements for substrate binding and inhibition.

Table 1: Investigated Tyrosinase Inhibitors and their Properties
Compound/ExtractSource/TypeIC50 (Monophenolase)IC50 (Diphenolase)Inhibition Type
Xanthohumol Humulus lupulus15.4 µM31.1 µMCompetitive
D-Tyrosine Amino Acid Isomer--Competitive
Norartocarpetin Flavonoid0.47 µM--
Neorauflavane Flavonoid30 nM500 nM-
2-oxoglutarate Krebs cycle intermediate15 mM-Reversible

This table summarizes the inhibitory characteristics of various compounds against tyrosinase, highlighting their potency and mechanism of action where available. glpbio.comnih.govtandfonline.com

Investigation of this compound Interactions with Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for the crucial first step of protein synthesis: the attachment of the correct amino acid to its corresponding tRNA molecule. nih.govnih.gov While these enzymes are highly specific for L-amino acids, some have been found to erroneously activate and bind D-amino acids. nih.govd-aminoacids.com Tyrosyl-tRNA synthetase (TyrRS), for example, can aminoacylate its tRNA with the D-stereoisomer of tyrosine, although less efficiently than with L-tyrosine. nih.gov

The use of deuterated amino acids like this compound in these studies provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to probe the interactions between the amino acid and the enzyme. anu.edu.aunih.gov Hydrogen-deuterium exchange studies, for instance, can reveal changes in protein conformation and dynamics upon ligand binding. nih.gov

To prevent the incorporation of D-amino acids into proteins, cells have evolved proofreading and editing mechanisms. nih.govd-aminoacids.com One such mechanism is the enzyme D-aminoacyl-tRNA deacylase (DTD), which specifically hydrolyzes the bond between a D-amino acid and its tRNA. d-aminoacids.com The study of how enzymes like TyrRS interact with D-Tyrosine and how DTD recognizes and cleaves D-Tyr-tRNA provides fundamental insights into the stereochemical fidelity of protein synthesis. The ability of some aaRSs to accept D-amino acids also opens up possibilities for the site-specific incorporation of unnatural D-amino acids into proteins, a technique with significant potential in protein engineering. nih.gov

Table 2: Key Enzymes in Tyrosine-Related Aminoacylation and Editing
EnzymeFunctionInteraction with D-Tyrosine
Tyrosyl-tRNA synthetase (TyrRS) Attaches tyrosine to its cognate tRNA. nih.govCan activate and bind D-Tyrosine, though less efficiently than L-Tyrosine. nih.gov
D-aminoacyl-tRNA deacylase (DTD) Removes D-amino acids from tRNA, ensuring chiral purity in protein synthesis. d-aminoacids.comHydrolyzes D-Tyr-tRNA, preventing D-Tyrosine incorporation into proteins. d-aminoacids.com

This table outlines the roles of key enzymes that interact with D-Tyrosine during the initial stages of protein synthesis.

Role of Deuterated Tyrosine in Exploring D-Amino Acid Metabolism Enzymes (e.g., D-amino acid oxidase)

D-amino acid oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide. frontiersin.orgwikipedia.org This enzyme is crucial for the metabolism and detoxification of D-amino acids that may be present in the body. frontiersin.orguniprot.org DAO exhibits broad substrate specificity, acting on various neutral and basic D-amino acids, including D-tyrosine. frontiersin.orgnih.gov

Deuterated tyrosine is used in metabolic studies to trace the fate of D-tyrosine in organisms and to investigate the activity of DAO. nih.gov By administering a deuterated tyrosine load, researchers can monitor the excretion of labeled metabolites, providing a clear picture of the metabolic pathway and identifying potential defects in enzyme function. nih.gov For example, in patients with defects in the tyrosine oxidation pathway, the administration of deuterated tyrosine led to a significantly higher excretion of the labeled compound and its metabolites compared to healthy controls. nih.gov

Table 3: D-Amino Acids Metabolized by D-Amino Acid Oxidase (DAO)
D-Amino AcidPhysiological RelevanceRole of DAO
D-Serine Neuromodulator in the central nervous system. frontiersin.orgResponsible for its metabolism. frontiersin.org
D-Alanine Derived from bacteria. frontiersin.orgProduces bactericidal reactive oxygen species. frontiersin.org
D-Tyrosine Present in tissues and body fluids. frontiersin.orgInvolved in its degradation. frontiersin.org
D-Methionine Accumulates in DAO-deficient mice. frontiersin.orgMetabolizes this D-amino acid. frontiersin.org
D-Leucine Accumulates in DAO-deficient mice. frontiersin.orgMetabolizes this D-amino acid. frontiersin.org
D-Proline Accumulates in DAO-deficient mice. frontiersin.orgMetabolizes this D-amino acid. frontiersin.org
D-Phenylalanine Accumulates in DAO-deficient mice. frontiersin.orgMetabolizes this D-amino acid. frontiersin.org

This table lists some of the D-amino acid substrates of DAO and the enzyme's role in their metabolism, as identified through studies including those on DAO-deficient models. frontiersin.org

Biosynthetic Pathway Elucidation for Tyrosine-Derived Compounds Using Stable Isotopes (e.g., catecholamine precursors)

Tyrosine is a precursor for the biosynthesis of several important compounds, including the catecholamine neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine. wikipedia.org The synthesis of these molecules begins with the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in this pathway. wikipedia.orgnih.gov

Stable isotope-labeled compounds, such as this compound and its L-isomer counterparts, are invaluable tools for elucidating these biosynthetic pathways. sigmaaldrich.com By introducing a labeled precursor into a biological system, researchers can trace the incorporation of the isotope into the final products and various intermediates. This allows for the mapping of metabolic routes and the quantification of metabolic flux. sigmaaldrich.com

For example, deuterated tyrosine can be used to study the in vivo kinetics of catecholamine synthesis. nih.gov Mass spectrometry-based techniques can then be used to detect and quantify the labeled catecholamines and their metabolites, providing a dynamic view of their synthesis, turnover, and degradation. ckisotopes.com This approach has been instrumental in understanding the regulation of catecholamine biosynthesis and its alterations in various physiological and disease states.

Table 4: Key Enzymes in the Catecholamine Biosynthetic Pathway
EnzymeFunctionSubstrateProduct
Tyrosine Hydroxylase (TH) Rate-limiting step in catecholamine synthesis. nih.govL-TyrosineL-DOPA
Aromatic L-amino acid decarboxylase (AADC) Converts L-DOPA to dopamine. L-DOPADopamine
Dopamine β-hydroxylase (DBH) Converts dopamine to norepinephrine. DopamineNorepinephrine
Phenylethanolamine N-methyltransferase (PNMT) Converts norepinephrine to epinephrine. NorepinephrineEpinephrine

This table outlines the sequential enzymatic reactions involved in the synthesis of catecholamines from the precursor L-tyrosine.

Cellular and Microbial Research Applications of D Tyrosine D4

Studies on D-Tyrosine-d4 Effects on Bacterial Biofilm Formation and Dispersal Mechanisms

D-Tyrosine has been identified as a significant inhibitor of biofilm formation and a trigger for the dispersal of established biofilms across a range of bacterial species. researchgate.netnih.gov While specific studies using this compound are primarily for tracing purposes, the underlying biological effects are attributed to the D-Tyrosine moiety.

Research has demonstrated that D-Tyrosine can effectively inhibit biofilm formation at both very low (nanomolar) and high (micromolar) concentrations, indicating complex, concentration-dependent mechanisms of action. researchgate.netnih.gov For instance, in studies involving Pseudomonas aeruginosa and Bacillus subtilis, D-Tyrosine was shown to reduce initial cell attachment, a critical first step in biofilm development. researchgate.netnih.gov

The mechanisms of action are multifaceted. One proposed mechanism involves the incorporation of D-amino acids into the peptidoglycan layer of the bacterial cell wall. frontiersin.orgfrontiersin.org This integration is thought to interfere with the localization of proteins essential for constructing the biofilm's extracellular matrix. frontiersin.orgasm.org In Bacillus subtilis, D-amino acids are believed to trigger the release of the matrix protein TasA. asm.org Similarly, in Staphylococcus aureus, D-Tyrosine appears to block the accumulation of the protein component of the matrix, thereby preventing the maturation of biofilms from initial attachment foci into larger aggregates. asm.orgnih.gov

Furthermore, D-Tyrosine has been shown to alter the composition of the extracellular polymeric substances (EPS) that encase and protect the biofilm. In P. aeruginosa, D-Tyrosine treatment led to a decrease in extracellular proteins, while in B. subtilis, it caused an increase. researchgate.net The effect on exopolysaccharides in P. aeruginosa was also concentration-dependent, increasing at low D-Tyrosine concentrations and decreasing at higher ones. researchgate.net

Contradictory findings exist, with some studies reporting that D-Tyrosine and other D-amino acids failed to inhibit biofilm formation in S. aureus and B. subtilis under their experimental conditions, highlighting the sensitivity of these effects to specific strains and methodologies. plos.orgmicrobiologyresearch.org

Table 1: Effects of D-Tyrosine on Biofilm Formation in Various Bacterial Species

Bacterial SpeciesEffect of D-TyrosineObserved Mechanism/ImpactReference(s)
Pseudomonas aeruginosaInhibition of biofilm formation; reduction in cell attachment.Decrease in extracellular protein; biphasic effect on exopolysaccharides. researchgate.netnih.gov
Bacillus subtilisInhibition of biofilm formation; reduction in cell attachment.Increase in extracellular protein; no significant impact on exopolysaccharides. researchgate.netnih.gov
Staphylococcus aureusInhibition of biofilm development from foci to mature aggregates.Prevents accumulation of the matrix protein component. asm.orgnih.gov
Mixed MicroorganismsInhibition of adhesion and biofilm biomass.Reduction in carbohydrate and protein content of EPS. iwaponline.com

Investigations of this compound Uptake and Metabolism in Isolated Cell Systems (e.g., in vitro cell lines)

While direct studies on the uptake and metabolism of this compound in isolated mammalian cell lines are not extensively documented in publicly available literature, the metabolic pathways for D-amino acids in eukaryotes provide a framework for its likely fate. In mammalian systems, D-amino acids are primarily catabolized by D-amino acid oxidase (DAO), a flavoenzyme that is notably active in the kidney, liver, and brain. nih.gov This enzyme would be expected to oxidize D-Tyrosine, initiating its degradation.

Studies using Chinese Hamster Ovary (CHO) cells to investigate the uptake of L-Tyrosine-containing dipeptides have shown that these small peptides can be taken up intact, potentially via transporters like PepT1 and PepT2, and then hydrolyzed intracellularly. nih.gov It is plausible that D-Tyrosine or its dipeptides could be taken up by similar mechanisms, though the efficiency and specificity for the D-enantiomer may differ.

The biological significance of D-amino acid metabolism is underscored by its role in innate immunity and metabolic homeostasis. nih.gov For example, the degradation of bacterial D-amino acids by host DAO can produce hydrogen peroxide, contributing to antimicrobial defense. nih.gov In Drosophila, the catabolism of L-Tyrosine in the epidermis is crucial for adapting to high-protein diets, demonstrating the importance of tyrosine metabolism in metabolic regulation. biologists.com The use of this compound in such systems would enable precise tracing of its uptake, distribution, and catabolism by enzymes like DAO.

Table 2: Potential Factors in the Metabolism of D-Tyrosine in Eukaryotic Cells

Cellular Component / ProcessPotential Role in D-Tyrosine MetabolismImplication for this compound StudiesReference(s)
D-Amino Acid Oxidase (DAO)Primary enzyme for D-amino acid catabolism in mammals.Would likely be the key enzyme degrading D-Tyrosine. nih.gov
Peptide Transporters (e.g., PepT1/2)Mediate uptake of di- and tripeptides.Could potentially transport D-Tyrosine-containing dipeptides into the cell. nih.gov
Tyrosine Catabolic PathwayDegrades tyrosine into fumarate (B1241708) and acetoacetate (B1235776) for energy.The degradation products of D-Tyrosine would likely enter central metabolism. biologists.com

Analysis of this compound Incorporation and Metabolic Fate in Microbial Models (e.g., Escherichia coli)

The metabolic fate of D-Tyrosine has been investigated in the model organism Escherichia coli, where it can be toxic. nih.govnih.gov The toxicity arises from the action of tyrosyl-tRNA synthetase, which can mistakenly attach D-Tyrosine to its cognate transfer RNA, tRNATyr. nih.gov This leads to the accumulation of misacylated D-Tyr-tRNATyr. nih.gov

This accumulation has a significant downstream effect: it effectively sequesters the tRNATyr pool, leading to a shortage of L-Tyr-tRNATyr available for protein synthesis. nih.gov This "starvation" for the correct, L-aminoacyl-tRNA disrupts translation and impairs bacterial growth. nih.gov

E. coli possesses a defense mechanism against this toxicity in the form of an enzyme called D-aminoacyl-tRNA deacylase (Dtd). uniprot.org This enzyme specifically recognizes and hydrolyzes the bond between a D-amino acid and its tRNA, freeing the tRNA to be correctly charged with its L-amino acid counterpart. nih.govnih.gov The specificity of Dtd is broad enough to act on several types of D-aminoacyl-tRNAs, including those for tryptophan and aspartate, in addition to tyrosine. nih.gov Inactivation of the gene encoding this deacylase renders the bacteria highly sensitive to the presence of D-Tyrosine in the growth medium. nih.govuniprot.org

The use of this compound in these studies allows for the precise tracking of the D-Tyrosine molecule as it is taken up by the cell, incorporated into tRNA, and subsequently processed.

**Table 3: Metabolic Fate of D-Tyrosine in *Escherichia coli***

StepEnzyme/Molecule InvolvedOutcomeConsequence for the CellReference(s)
1. AcylationTyrosyl-tRNA SynthetaseFormation of D-Tyr-tRNATyrSequestration of the tRNATyr pool. nih.govnih.gov
2. StarvationN/ADepletion of available L-Tyr-tRNATyrInhibition of protein synthesis and cell growth. nih.gov
3. DetoxificationD-aminoacyl-tRNA deacylase (Dtd)Hydrolysis of D-Tyr-tRNATyr to D-Tyrosine + tRNATyrRestoration of the free tRNATyr pool, allowing for normal translation. nih.govuniprot.org

Mechanistic in Vivo Investigations Using D Tyrosine D4 in Animal Models

Metabolic Tracing in Non-Human Mammalian Systems (e.g., rodents, livestock)

The use of stable isotope-labeled amino acids is a cornerstone of metabolic research in animal models, enabling the detailed investigation of amino acid flux and protein metabolism.

In vivo studies utilizing deuterated tracers have provided significant insights into amino acid kinetics. For instance, early pivotal studies in rats used deuterated phenylalanine to demonstrate its hydroxylation to tyrosine, establishing a key metabolic link between these two amino acids. nih.gov This methodology allows researchers to measure the rates of appearance, disappearance, and conversion of amino acids in the whole body and within specific tissues. nih.govnih.gov

In rodent models, D-Tyrosine-d4 can be used to trace the fate of tyrosine in various organs. For example, studies have investigated how different physiological states, such as injury, affect tyrosine and protein kinetics in rats. nih.gov These studies have shown that severe injury increases the plasma appearance of amino acids and that interventions, such as the administration of branched-chain amino acids, can improve the utilization of amino acids for protein synthesis in tissues like skeletal muscle and liver. nih.gov

In livestock, such as neonatal piglets, which are often used as models for human infant nutrition, tyrosine kinetics have been investigated to determine nutritional requirements. nih.gov Although these studies have historically used other isotopes like carbon-14, the principles of tracer kinetics are the same. Deuterated tracers like this compound offer a non-radioactive alternative for such investigations. These studies help in understanding how dietary intake affects plasma tyrosine concentrations and oxidation rates, providing crucial data for formulating optimal nutritional support. nih.gov The data from these animal models can be extrapolated to understand human physiology and pathology, for instance, in conditions like phenylketonuria where the conversion of phenylalanine to tyrosine is impaired. nih.gov

Interactive Data Table: Representative Amino Acid Kinetic Parameters in Animal Models

Animal ModelTracer UsedKinetic Parameter MeasuredKey FindingReference
RatsDeuterated PhenylalaninePhenylalanine hydroxylation to TyrosineDemonstrated the metabolic conversion of phenylalanine to tyrosine. nih.gov
Rats (with injury)Tyrosine IsotopesWhole body and tissue protein synthesisInjury increases plasma amino acid appearance; BCAA administration improves protein synthesis. nih.gov
Neonatal PigletsL-[1-14C]tyrosineTyrosine oxidation and nitrogen retentionDetermined tyrosine requirements for optimal growth and protein deposition. nih.gov

The dietary intake of amino acids significantly influences their metabolism. Deuterated tracers are employed to quantify these effects with precision. Studies in mice have shown that while L-tyrosine can spare about half of the L-phenylalanine requirement, D-tyrosine does not have a similar effect and can even inhibit growth, an effect related to the ratio of D-tyrosine to L-phenylalanine in the diet. nih.gov

In human studies, which provide a basis for animal model research, deuterated phenylalanine and tyrosine have been used to assess how different dietary protein and amino acid intakes affect phenylalanine and tyrosine kinetics. nih.govresearchgate.net These studies have revealed that inadequate dietary patterns can fail to maintain body phenylalanine balance, as determined by the rates of phenylalanine hydroxylation. nih.gov For example, research comparing different amino acid requirement patterns (e.g., FAO/WHO/UNU vs. MIT patterns) has used these tracer methods to underscore the inadequacy of certain internationally proposed patterns for healthy adults. nih.gov Similar methodologies can be, and are, applied to animal models to investigate the metabolic fate of dietary amino acids under various nutritional regimens. For instance, studies in rats have explored how endurance exercise, which alters energy and substrate demands, affects plasma and brain tyrosine levels, suggesting tyrosine as a potential biomarker for brain glycogen (B147801) dynamics. frontiersin.org

Assessment of Amino Acid Kinetics in Specific Tissues

Neurological Pathway Research Incorporating this compound (e.g., dopamine (B1211576) system component studies)

Tyrosine is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine. nih.govuniri.hrwikipedia.org this compound can be used as a tracer to study the synthesis and turnover of these neurotransmitters in the brain. The synthesis of dopamine from tyrosine involves a two-step enzymatic process, starting with the conversion of tyrosine to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step. nih.govwikipedia.org

Animal models are essential for investigating the role of dopamine signaling in various neurological and psychiatric conditions. For example, D4 receptor knockout mice exhibit decreased locomotor activity. researchgate.net Studies in rodent models of Parkinson's disease have utilized deuterated L-DOPA to demonstrate enhanced striatal dopamine output and slower metabolic breakdown compared to non-deuterated L-DOPA. nih.gov This suggests that deuteration can influence the efficacy of precursor-based therapies.

Research using animal models has also elucidated the role of specific dopamine receptors, like the D4 receptor, in conditions such as ADHD and schizophrenia. mdpi.comwikipedia.org Genetic and pharmacological studies in rodents have shown that the D4 receptor is involved in modulating glutamatergic transmission in the prefrontal cortex. nih.govfrontiersin.org While direct tracing with this compound to measure dopamine synthesis in these specific contexts is a sophisticated application, the foundational knowledge of the tyrosine-to-dopamine pathway underpins these investigations. The accumulation of D-amino acids, including D-tyrosine, has been observed in mutant mice lacking D-amino-acid oxidase (DAO), an enzyme that degrades D-amino acids. frontiersin.org This indicates that D-tyrosine can be present and metabolized in the central nervous system, making this compound a relevant tracer for studying amino acid and neurotransmitter dynamics.

Pharmacokinetic and Metabolic Profile Alterations Induced by Deuteration in Preclinical Animal Models

The substitution of hydrogen with deuterium (B1214612) can alter the pharmacokinetic and metabolic profiles of a compound, a phenomenon known as the kinetic isotope effect. This can lead to a slower rate of metabolism, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. researchgate.net

In preclinical animal models, this principle has been exploited to improve the properties of drugs. For deuterated L-DOPA (SD-1077), studies in rodents confirmed that deuteration enhances the output of dopamine in the striatum more effectively than standard L-DOPA. nih.gov This was attributed to a slower breakdown of the deuterated dopamine by monoamine oxidase (MAO). nih.gov This slower metabolism can lead to a longer biological half-life and prolonged drug action. researchgate.net

While specific pharmacokinetic studies on this compound itself are not extensively detailed in the search results, the general principles of how deuteration affects metabolism are well-established for related compounds. For example, preclinical studies with other deuterated drugs have shown improved pharmacokinetic parameters, such as increased exposure and half-life, which often translate to stronger in vivo activity. nih.gov The metabolic fate of D-tyrosine is influenced by enzymes like D-amino-acid oxidase (DAO), and the presence of deuterium in this compound could potentially alter its interaction with such enzymes, thereby modifying its metabolic profile. frontiersin.org

Interactive Data Table: Effects of Deuteration on Pharmacokinetics in Preclinical Models

Deuterated CompoundAnimal ModelObserved Pharmacokinetic/Metabolic AlterationMechanismReference
Deuterated L-DOPA (SD-1077)RodentsEnhanced striatal dopamine outputSlower breakdown of deuterated dopamine by monoamine oxidase (MAO). nih.gov
DeutetrabenazineGeneral PreclinicalSuperior pharmacokinetic profile, reduced dosing frequencyReduced metabolism at vulnerable sites (soft spots). nih.gov
DeutenzalutamideXenograft modelsImproved pharmacokinetic parameters, stronger antitumor activityReduced N-demethylation, leading to lower production of active and inactive metabolites. nih.gov

Emerging Research Perspectives and Future Directions

Advancements in Multi-Isotope Labeling Strategies with D-Tyrosine-d4

The strategic incorporation of multiple stable isotopes into a single biological system allows researchers to simultaneously track different components or phenomena. This compound is increasingly utilized within such multi-labeling schemes to provide residue-specific information that complements data from other isotopes like ¹³C and ¹⁵N.

A significant application of this strategy is in the field of structural biology, particularly for Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. researchgate.netsigmaaldrich.com By selectively incorporating ring-D4-Tyrosine into a protein that is also uniformly labeled with ¹⁵N, researchers can deconstruct complex spectra and unambiguously assign signals corresponding to tyrosine residues. This approach was successfully used to study the photoactive yellow protein (PYP), a model system for biological signaling. researchgate.net In this research, Escherichia coli was engineered to produce PYP with all five of its tyrosine residues specifically labeled with ring-D4-Tyrosine, achieving 98% incorporation with no detectable isotopic scrambling. researchgate.net The deuteration induced a clear shift in the tyrosine ring's vibrational mode in FTIR spectra, from 1515 cm⁻¹ to 1436 cm⁻¹, which aligned with predictions from ab initio calculations. researchgate.net

These multi-labeling strategies are not limited to protein studies. In metabolomics, using a suite of deuterated amino acids, including this compound, alongside ¹³C- or ¹⁵N-labeled tracers allows for sophisticated flux analysis, providing a more dynamic picture of metabolic pathways. plos.org The distinct mass shift of this compound allows it to be clearly distinguished from its unlabeled counterpart and other labeled metabolites in a single mass spectrometry run.

Labeling StrategyIsotopes UsedKey ApplicationResearch Example
Residue-Specific Labeling This compound, ¹⁵NProtein Structural Analysis (NMR, FTIR)Assigning tyrosine-specific signals in ¹⁵N-labeled Photoactive Yellow Protein (PYP). researchgate.net
Segmental Isotope Labeling This compound, ¹³CProtein Dynamics & FoldingStudying specific domains of large proteins by ligating a D4-Tyr-labeled segment to a ¹³C-labeled segment. researchgate.net
Metabolic Tracer Analysis This compound, D5-Phenylalanine, ¹³C-GlucoseMetabolic Flux AnalysisQuantifying the flow of metabolites through interconnected pathways like aromatic amino acid biosynthesis. plos.org
Quantitative Proteomics This compound (as part of a standard mix)Absolute QuantificationUsing a deuterated amino acid mixture as an internal standard for accurate measurement of protein concentrations. sigmaaldrich.com

This table provides an interactive overview of multi-isotope labeling strategies incorporating this compound.

High-Throughput Methodologies for Deuterated Amino Acid Analysis

The growing use of this compound and other deuterated amino acids in large-scale studies, such as metabolomics and proteomics, has necessitated the development of robust, high-throughput analytical methods. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of this effort, offering the sensitivity and specificity required to detect and quantify low-abundance isotopologues in complex biological samples. sigmaaldrich.com

Deuterated amino acid standard mixtures, which include this compound, are commercially available and formulated for use as concentration standards in high-throughput LC/MS or GC-MS metabolomic analyses. sigmaaldrich.com These standards are critical for accurate quantification, allowing for the correction of matrix effects and variations in instrument response.

Recent methodological advancements have focused on overcoming specific analytical challenges:

Hydrogen-Deuterium Exchange: During sample preparation and analysis, the deuterium (B1214612) label can sometimes exchange back to hydrogen, a phenomenon known as back-exchange. nih.gov High-throughput hydrogen-deuterium exchange mass spectrometry (HX-MS) workflows have been developed to measure these exchange rates across hundreds of peptides simultaneously, improving the accuracy of structural and dynamic protein studies. nih.gov

Racemization: The analysis of L- and D-amino acids is often complicated by racemization (the conversion of one enantiomer to the other) during sample hydrolysis. To counter this, a method using deuterated hydrochloric acid (DCl) for hydrolysis has been developed. mdpi.com If an amino acid racemizes during this process, a deuterium atom is incorporated onto its alpha-carbon, increasing its mass by 1 Da. This mass shift allows the artificially racemized molecules to be distinguished from the true D-amino acids present in the original sample, preventing overestimation. mdpi.com

MethodologyPrincipleApplication for Deuterated Amino AcidsKey Advantage
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Quantification of this compound in plasma, urine, and protein hydrolysates. mdpi.commdpi.comHigh sensitivity, specificity, and suitability for complex mixtures.
GC-MS Gas chromatographic separation of volatile derivatives followed by mass spectrometry.Analysis of deuterated amino acids as part of metabolomic profiling. Excellent separation for certain classes of small molecules.
HX-MS Monitoring deuterium uptake/loss in peptides over time via mass spectrometry.Validating protein dynamics data by measuring deuterium back-exchange rates on a large scale. nih.govProvides dynamic and structural information for hundreds of peptides concurrently.
DCl Hydrolysis Using deuterated acid for protein hydrolysis to label sites of racemization.Accurate quantification of endogenous D-amino acids by distinguishing them from process-induced racemization products. mdpi.comEliminates bias from racemization, enabling true D-amino acid profiling.

This table summarizes high-throughput methodologies used for the analysis of deuterated amino acids like this compound.

Theoretical and Computational Modeling of Isotope Effects and Metabolic Networks Involving this compound

Parallel to experimental advances, theoretical and computational modeling plays an indispensable role in interpreting the behavior of this compound and its impact on biological systems. These models operate at different scales, from the quantum mechanical effects of a single isotope substitution to the system-wide perturbations in metabolic networks.

At the molecular level, computational chemistry is used to predict and understand kinetic isotope effects (KIEs). Density Functional Theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) methods are employed to model enzyme reaction pathways. acs.org These simulations can characterize transition states and predict how replacing hydrogen with deuterium in this compound will affect reaction rates, providing mechanistic insights that are difficult to obtain experimentally. acs.orgresearchgate.net Furthermore, computational models are used to predict how deuteration affects spectroscopic properties, such as the vibrational frequencies observed in FTIR or the chemical shifts in NMR, which is crucial for interpreting experimental data. researchgate.netmdpi.com Path-integral molecular dynamics simulations have been used to explore how deuteration influences nuclear quantum effects like proton delocalization in hydrogen-bond networks. nih.gov

At the systems level, this compound is used as a tracer in metabolomics studies to map metabolic networks. plos.org In these experiments, organisms or cell cultures are supplied with this compound, and the downstream appearance of the deuterium label in other metabolites is tracked by mass spectrometry. The resulting data is then fed into computational platforms like MetaboAnalyst, which use pathway topology analysis to identify metabolic pathways that are significantly impacted. nih.govresearchgate.net This integrative approach has been used to construct causal networks linking genetic variations to metabolic profiles, identifying, for example, how disturbances in tyrosine metabolism are connected to broader metabolic disorders. plos.orgnih.gov

Modeling ApproachScaleKey ApplicationInformation Gained
Density Functional Theory (DFT) Quantum MechanicalPrediction of spectroscopic properties and isotope effects on chemical shifts. mdpi.comUnderstanding how deuteration in this compound alters its NMR and FTIR spectra.
QM/MM Simulations MolecularModeling enzyme-substrate interactions and reaction mechanisms. acs.orgElucidating the kinetic isotope effects of this compound in enzymatic reactions.
Path-Integral Dynamics MolecularSimulating nuclear quantum effects. nih.govInvestigating how deuteration affects hydrogen bonding and proton transfer events involving tyrosine.
Metabolic Pathway Analysis Systems BiologyMapping metabolic networks using tracer data. nih.govresearchgate.netIdentifying systemic metabolic disturbances and constructing causal networks involving tyrosine metabolism.

This table outlines theoretical and computational models relevant to the study of this compound.

Q & A

Q. How does the incorporation of deuterium in D-Tyrosine-d4 enhance its utility in metabolic pathway tracing?

Deuterium labeling in this compound enables precise tracking of metabolic pathways through isotopic labeling techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This allows researchers to distinguish endogenous and exogenous tyrosine pools in mass spectrometric analyses, improving quantification accuracy in protein turnover studies . Methodologically, deuterium substitution minimizes isotopic interference, ensuring reliable detection in complex biological matrices.

Q. What experimental protocols are recommended for assessing this compound’s stability under varying pH and temperature conditions?

Stability studies should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to monitor deuterium retention. Controlled incubations at physiological pH (7.4) and elevated temperatures (e.g., 37°C) can simulate in vivo conditions. Comparative analysis with non-deuterated D-Tyrosine provides a baseline for evaluating isotopic stability .

Q. How does this compound inhibit tyrosinase activity, and what assays are suitable for quantifying this effect?

this compound competes with L-tyrosine for binding to tyrosinase’s active site, reducing melanin synthesis. Kinetic assays (e.g., spectrophotometric monitoring of dopachrome formation at 475 nm) can quantify inhibition. Dose-response curves using deuterated vs. non-deuterated tyrosine variants clarify isotopic effects on enzyme kinetics .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s role in biofilm dispersion versus bacterial growth inhibition?

Contradictions may arise from differences in bacterial strains or experimental conditions (e.g., nutrient availability). A systematic approach involves:

  • Conducting dose-response assays to differentiate biofilm-specific effects from bactericidal activity.
  • Using confocal microscopy with fluorescently tagged biofilms to visualize dispersal dynamics.
  • Cross-referencing results with transcriptomic data to identify gene expression changes linked to biofilm regulation .

Q. What advanced statistical methods are appropriate for analyzing SILAC-based proteomics data involving this compound?

SILAC data require normalization to account for isotopic incorporation efficiency. Advanced tools like MaxQuant or Perseus support ratio-based quantification, while ANOVA or linear mixed-effects models address biological variability. Researchers should validate findings with orthogonal methods like Western blotting or targeted MS/MS .

Q. How can isotopic dilution effects be minimized when using this compound in tracer studies for neurotransmitter synthesis?

Isotopic dilution occurs when endogenous tyrosine pools dilute the deuterated tracer. Strategies include:

  • Administering this compound under controlled dietary conditions (e.g., tyrosine-free diets in animal models).
  • Calculating enrichment factors via LC-MS/MS and adjusting dosing regimens to maintain ≥95% isotopic purity in target tissues .

Methodological Considerations

Parameter Recommendation Reference
Purity≥98% (HPLC-validated)
Storage Conditions-20°C, desiccated to prevent deuterium loss
MS Detection ModeMultiple Reaction Monitoring (MRM)
Biofilm Assay Duration24–48 hr incubation for mature biofilms

Key Challenges and Solutions

  • Challenge: Signal overlap in MS due to natural abundance deuterium.
    Solution: Use high-resolution mass spectrometers (e.g., Orbitrap) to distinguish this compound from background isotopes .
  • Challenge: Batch-to-batch variability in deuterium enrichment.
    Solution: Source compounds from suppliers with ISO-certified synthesis protocols and request Certificate of Analysis (CoA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.